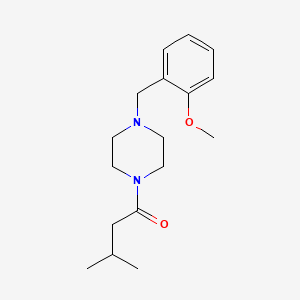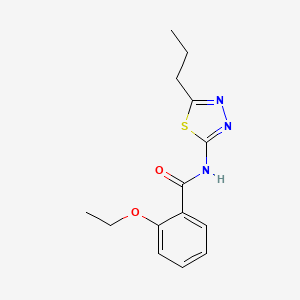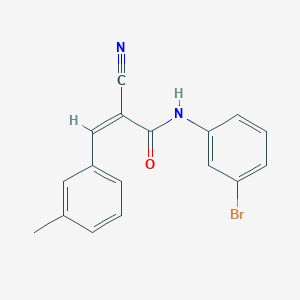![molecular formula C16H12N2O3S B5765026 5-[(4-methoxy-1-naphthyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5765026.png)
5-[(4-methoxy-1-naphthyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(4-methoxy-1-naphthyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, also known as MNPD, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MNPD is a member of the thioxopyrimidine family, which has been found to possess a range of biological and pharmacological activities.
Mecanismo De Acción
The mechanism of action of 5-[(4-methoxy-1-naphthyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is not fully understood, but it is thought to involve the inhibition of key signaling pathways that are involved in the development and progression of various diseases. This compound has been found to inhibit the activity of NF-κB, a transcription factor that plays a critical role in inflammation and cancer development. This compound has also been found to inhibit the activity of COX-2, an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. This compound has been shown to induce cell cycle arrest in cancer cells, leading to the inhibition of tumor growth. This compound has also been found to modulate the immune response, leading to the inhibition of inflammation and the promotion of tissue repair.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-[(4-methoxy-1-naphthyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is a promising compound for scientific research due to its potential therapeutic applications and range of biological and pharmacological activities. This compound has been found to exhibit low toxicity and high selectivity, making it a viable candidate for drug development. However, this compound has some limitations for lab experiments, including its low solubility in aqueous solutions and its instability under certain conditions.
Direcciones Futuras
Future research on 5-[(4-methoxy-1-naphthyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione should focus on elucidating its mechanism of action and identifying potential drug targets. Further studies are needed to determine the optimal dosage and administration route of this compound for different diseases. Additionally, the development of this compound analogs with improved pharmacological properties may lead to the discovery of more potent and selective compounds for therapeutic use.
Métodos De Síntesis
The synthesis of 5-[(4-methoxy-1-naphthyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione involves the reaction of 4-methoxy-1-naphthaldehyde with thiourea in the presence of acetic acid. The resulting product is this compound, which can be purified using recrystallization techniques. The synthesis of this compound has been optimized to improve yield and purity, making it a viable compound for scientific research.
Aplicaciones Científicas De Investigación
5-[(4-methoxy-1-naphthyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been found to exhibit a range of biological and pharmacological activities, including anti-inflammatory, anti-tumor, and anti-bacterial effects. This compound has been studied for its potential use in the treatment of various diseases, including cancer, arthritis, and bacterial infections. This compound has also been found to possess antioxidant properties, making it a potential candidate for the treatment of oxidative stress-related diseases.
Propiedades
IUPAC Name |
5-[(4-methoxynaphthalen-1-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3S/c1-21-13-7-6-9(10-4-2-3-5-11(10)13)8-12-14(19)17-16(22)18-15(12)20/h2-8H,1H3,(H2,17,18,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRGOJLMLGXKQJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)C=C3C(=O)NC(=S)NC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(2-bromo-4-methoxyphenoxy)-N'-[1-(5-bromo-2-thienyl)ethylidene]acetohydrazide](/img/structure/B5764961.png)
![methyl 4-{[(4-formyl-2-methoxyphenoxy)acetyl]amino}benzoate](/img/structure/B5764962.png)

![2-cyano-3-[4-(diethylamino)phenyl]-N-methylacrylamide](/img/structure/B5764981.png)



![N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-4-chloro-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5765001.png)
![2-chloro-5-[5-(methylthio)-1H-tetrazol-1-yl]benzoic acid](/img/structure/B5765011.png)

![methyl 10,11-dihydro-5H-dibenzo[b,f]azepin-3-ylcarbamate](/img/structure/B5765030.png)